molecular formula C7H16ClNO B13593794 rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis

rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis

Cat. No.: B13593794
M. Wt: 165.66 g/mol
InChI Key: HHHAAXPJMZDPAO-HHQFNNIRSA-N
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Description

rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis is a chemical compound with a complex structure It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis typically involves the following steps:

    Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the aminomethyl group: This step often involves the use of aminomethylating agents under controlled conditions.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanolhydrochloride: This compound has a similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    cis-3-(aminomethyl)cyclohexylmethanolhydrochloride: Another similar compound with a different ring structure.

Uniqueness

rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis is unique due to its specific ring structure and the presence of the aminomethyl group

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

[(1S,3R)-3-(aminomethyl)cyclopentyl]methanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c8-4-6-1-2-7(3-6)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1

InChI Key

HHHAAXPJMZDPAO-HHQFNNIRSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1CN)CO.Cl

Canonical SMILES

C1CC(CC1CN)CO.Cl

Origin of Product

United States

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